4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol
Description
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol is a brominated phenolic compound featuring a piperidine-derived substituent with a hydroxymethyl group.
The synthesis of related compounds involves reductive amination or nucleophilic substitution reactions. For instance, 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol (a non-brominated analog) is synthesized via condensation of 4-hydroxybenzaldehyde and 4-piperidinemethanol, achieving a 96% yield . The bromo substitution at the para position in the target compound likely enhances steric and electronic effects, influencing binding affinity and metabolic stability.
Properties
IUPAC Name |
4-bromo-2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c14-12-3-4-13(17)11(6-12)8-15-5-1-2-10(7-15)9-16/h3-4,6,10,16-17H,1-2,5,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEPIAULGMMCTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Br)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Representative Experimental Procedures and Conditions
Research Findings and Advantages of the Methods
- The vapor phase bromination method significantly reduces dibromo side products compared to traditional solution-phase bromination, enhancing product purity and yield.
- Avoidance of solvents in bromination reduces environmental impact and simplifies downstream processing.
- The use of aprotic solvents and organic acid additives in the coupling step improves reaction selectivity and reduces impurities.
- The crystallization techniques employed allow for effective isolation of the target compound with high purity.
- The overall synthetic route minimizes the number of steps and hazardous reagents, increasing safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: 4-Bromo-2-{[3-(carboxymethyl)piperidin-1-yl]methyl}phenol.
Reduction: 2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol.
Substitution: 4-Substituted-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol.
Scientific Research Applications
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The hydroxymethyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
Replacing the piperidine ring with pyrrolidine (a 5-membered ring) significantly impacts biological activity. In studies of 2,4-diaminoquinazolines, 2-(hydroxymethyl)piperidin-1-yl derivatives exhibited 2–7-fold lower EC50 values compared to pyrrolidine analogs, indicating superior β-cell protective effects against endoplasmic reticulum (ER) stress. For example:
| Compound (Piperidine Derivative) | EC50 (nM) | Pyrrolidine Analog EC50 (nM) | Improvement Factor |
|---|---|---|---|
| 6b | 14.2 | 5b (100.1) | ~7-fold |
| 6a | 18.5 | 5a (35.4) | ~2-fold |
The piperidine ring’s larger size and conformational flexibility enhance interactions with hydrophobic binding pockets in target proteins .
Bromophenol vs. Non-Halogenated Analogs
For example:
- 4-Bromo-2-(3-(piperidin-1-yl)propoxy)-N-(3-(piperidin-1-yl)propyl)aniline () has a molecular weight of 424.3 g/mol and logP ~3.5, whereas its non-brominated counterpart would have reduced halogen-dependent steric effects.
- Bromine also enhances electrophilicity, facilitating covalent binding to cysteine residues in enzymes like GLUT4, as seen in bromophenyl-piperidine inhibitors ().
Substitution Patterns on the Piperidine Ring
The position of hydroxymethyl groups on piperidine influences solubility and hydrogen-bonding capacity:
- 7-Hydroxy-8-((4-(hydroxymethyl)piperidin-1-yl)methyl)-3-(4-methoxyphenyl)-4H-chromen-4-one () shows moderate aqueous solubility (logP = 2.1) due to the para-hydroxymethyl group.
- In contrast, 4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}phenol () forms intramolecular hydrogen bonds, stabilizing a chair conformation in the piperidine ring, which may restrict rotational freedom compared to 3-substituted analogs.
Pharmacological Activity Comparisons
Key Research Findings
Piperidine vs. Pyrrolidine : Piperidine derivatives consistently outperform pyrrolidine analogs in β-cell protection (EC50 improvements up to 7-fold) due to enhanced hydrophobic interactions .
Bromine Substitution : Bromine increases target engagement but may elevate toxicity risks, as seen in bromophenyl-piperidine safety profiles ().
Hydrogen-Bonding Networks : Hydroxymethyl groups on piperidine improve solubility and enable hydrogen bonding with residues like Ser403 in GLUT4 ().
Biological Activity
4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol, also known by its CAS number 415922-46-2, is a complex organic compound notable for its structural features, including a bromine atom, a hydroxymethyl group, and a piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and biochemical activity.
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route begins with the bromination of 2-methylphenol, followed by the formation of the piperidine ring through nucleophilic substitution reactions. The hydroxymethyl group is introduced via hydroxymethylation under acidic conditions. This method allows for the precise control of reaction conditions, enhancing yield and purity.
Major Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.
- Reduction : The bromine atom can be reduced to a hydrogen atom.
- Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Biological Activity
This compound has been studied for its biological activity, particularly its antimicrobial properties. Research indicates that it exhibits significant antibacterial effects against various strains of bacteria.
Antimicrobial Activity
Recent studies have demonstrated that this compound shows promising antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis range from 15.625 to 125 μM, indicating its potential as an effective antibacterial agent .
- The compound's mechanism of action appears to involve the inhibition of protein synthesis pathways, which is critical in disrupting bacterial growth and biofilm formation.
Case Studies
- Study on Biofilm Formation : Research focusing on the biofilm inhibitory concentration (MBIC) revealed that this compound effectively disrupts biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus) with an MBIC of approximately 62.216 μg/mL .
- Comparative Analysis : In comparative studies with other antibacterial agents like ciprofloxacin, this compound showed moderate-to-good antibiofilm activity, suggesting its potential role in treating biofilm-associated infections .
The biological activity of this compound is attributed to its interaction with specific molecular targets. The piperidine ring may interact with various receptors or enzymes, modulating their activity. Additionally, the presence of both the bromine atom and hydroxymethyl group significantly influences its chemical reactivity and biological efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}aniline | Similar structure with an aniline group | Moderate antibacterial activity |
| 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}benzene | Lacks hydroxyl group | Lower antibacterial efficacy |
| 4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}pyridine | Contains pyridine ring | Variable biological activity |
Q & A
Q. What synthetic routes are reported for 4-bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as bromination of phenolic precursors followed by nucleophilic substitution with piperidine derivatives. For example, intermediates like 2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone (95% purity) have been synthesized under anhydrous conditions using NaBH₄ for hydroxyl protection . Optimization includes controlling reaction temperature (<0°C for bromination to prevent side reactions) and using HPLC-purified intermediates (e.g., mobile phase: methanol/sodium acetate buffer, pH 4.6) to ensure purity . Yield improvements (up to 80%) are achieved via iterative solvent screening (e.g., DCM for coupling reactions) .
Q. How can structural characterization of this compound be performed to resolve ambiguities in piperidine ring conformation?
- Methodological Answer : Use a combination of techniques:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally similar zinc-phenolate complexes .
- NMR spectroscopy : Assign peaks using ¹H-¹H COSY and NOESY to identify coupling between the piperidine N–CH₂ and phenolic protons.
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z calculated for C₁₃H₁₇BrNO₂: 322.04) validates molecular integrity .
Q. What safety protocols are critical during handling due to the bromophenol moiety?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid skin contact/inhalation (H313/H315 hazards) .
- Waste disposal : Neutralize brominated byproducts with 10% NaHCO₃ before disposal .
- Storage : Keep under inert gas (Ar) at -20°C to prevent degradation .
Advanced Research Questions
Q. How does the hydroxymethyl group on the piperidine ring influence ligand-receptor interactions in medicinal chemistry studies?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs). The hydroxymethyl group enhances hydrogen bonding with residues like Asp113 in serotonin receptors .
- Comparative studies : Synthesize analogs without the hydroxymethyl group and assay binding affinity via radioligand displacement (IC₅₀ differences >10 nM indicate critical interactions) .
Q. What computational methods predict the compound’s physicochemical properties, and how do they compare to experimental data?
- Methodological Answer :
- ACD/Labs Percepta : Predict logP (2.8 ± 0.3) and pKa (phenolic OH: 9.2). Validate via experimental HPLC retention times (C18 column, 65:35 MeOH/buffer) .
- Density Functional Theory (DFT) : Calculate dipole moments (≈4.2 Debye) and compare with crystallographic data (e.g., bond angles ±2° deviation) .
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
